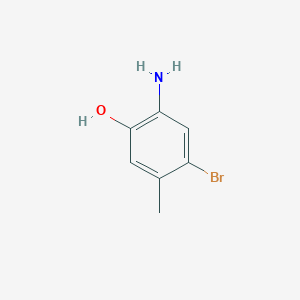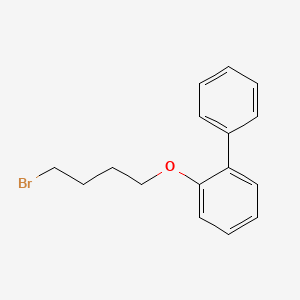
1-(4-Bromobutoxy)-2-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromobutoxy)-4-fluorobenzene” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “Benzene, (4-bromobutoxy)-”, has a molecular weight of 229.114 .
Synthesis Analysis
There’s a paper that describes the synthesis of a compound “(E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one” from the pinostrobin molecule .Molecular Structure Analysis
The molecular structure of “1-(4-Bromobutoxy)-4-isopropylbenzene” is available on ChemSpider . A paper also discusses the crystal structures of three 1-[4-(4-bromobutoxy)-phenyl] chalcone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(4-Bromobutoxy)-4-methylbenzene”, are described in a safety data sheet .Applications De Recherche Scientifique
1. Use in Liquid Crystal Synthesis
The compound 1-(4-Bromobutoxy)-2-phenylbenzene has been utilized in the synthesis of chiral liquid crystals. These crystals have diverse applications in display technologies and other optical devices. The research demonstrates that the mesogenic properties of these liquid crystals are significantly influenced by the nature of the substituents on the phenyl ring, showcasing the compound's role in modifying physical properties (Bertini et al., 2003).
2. Role in Organic Synthesis and Reactions
In another study, the compound's bromo-substituted variant was used to demonstrate the transformation of cyclohexa-1,4-diene to cyclohexa-1,2,4-triene, which is significant in understanding reaction mechanisms in organic chemistry (Christl & Groetsch, 2000). Such insights are crucial for the development of novel synthetic pathways and understanding molecular interactions.
3. Improving Polymer Solar Cell Performance
A related brominated compound was introduced to polymer solar cells, resulting in a significant improvement in device performance. This study highlights the potential of brominated phenyl compounds in enhancing the efficiency of solar energy conversion technologies (Fu et al., 2015).
4. Application in Polymer End-Functionalization
In polymer science, a variant of this compound was used for the end-quenching of quasiliving polymerizations. This process is critical for producing polymers with specific end-group functionalities, which are important for creating materials with tailored properties (Morgan et al., 2010).
5. In Synthesis of Biologically Active Compounds
The compound plays a role in the synthesis of biologically active compounds. For instance, it serves as an intermediate in the production of certain pharmaceuticals, demonstrating its importance in medicinal chemistry (Nagarapu et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromobutoxy)-2-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHNSOWBZJJEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606217 |
Source


|
| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53669-77-5 |
Source


|
| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
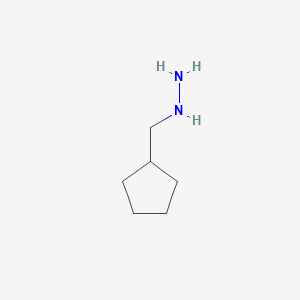
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
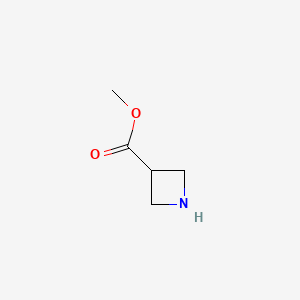
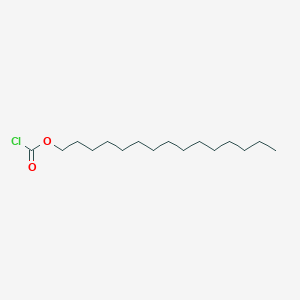


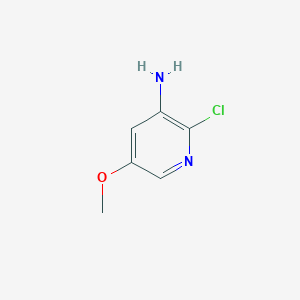
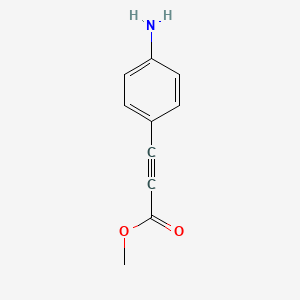

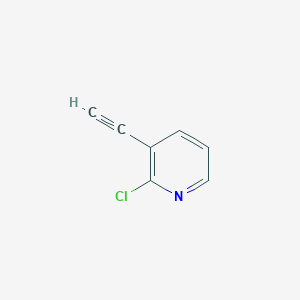
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)

